molecular formula C14H9BrN2O B3146021 5-Bromo-2-(pyridin-4-yl)-1H-indole-3-carbaldehyde CAS No. 587828-42-0

5-Bromo-2-(pyridin-4-yl)-1H-indole-3-carbaldehyde

Cat. No. B3146021
CAS RN: 587828-42-0
M. Wt: 301.14 g/mol
InChI Key: FYWGRAFWAMCLKW-UHFFFAOYSA-N
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Description

Indole derivatives, such as the one you mentioned, are important in medicinal chemistry due to their wide range of pharmacological activities . They are often used as building blocks in organic synthesis .


Synthesis Analysis

While specific synthesis methods for “5-Bromo-2-(pyridin-4-yl)-1H-indole-3-carbaldehyde” are not available, similar compounds are often synthesized through various reactions including nucleophilic and amidation reactions .


Molecular Structure Analysis

The molecular structure of similar compounds often involves a combination of different functional groups. For example, a compound with a pyrimidine moiety was found to have a wide range of pharmacological activities .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve protodeboronation, a reaction that is not well developed but has been reported in the literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often influenced by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Scientific Research Applications

Crystal Structure and Molecular Analysis

5-Bromo-2-(pyridin-4-yl)-1H-indole-3-carbaldehyde has been studied for its structural properties and molecular interactions. Barakat et al. (2017) conducted a study that provided insights into the intermolecular interactions within the crystal structure of a compound derived from 5-Bromo-2-(pyridin-4-yl)-1H-indole-3-carbaldehyde. The study involved spectroscopic and thermal tools, X-ray diffraction, Hirshfeld surface analysis, and DFT calculations to analyze the molecule's properties (Barakat et al., 2017).

Synthesis of New Compounds and Antimicrobial Activities

5-Bromo-2-(pyridin-4-yl)-1H-indole-3-carbaldehyde has been used as a starting point for synthesizing new compounds. Bayrak et al. (2009) explored the synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide, evaluating their antimicrobial activities. The study concluded that these synthesized compounds demonstrated significant antimicrobial activity (Bayrak et al., 2009).

Toxicity and Antioxidant Studies

A study by Mokhnache et al. (2019) involved the synthesis of a new isatin-hydrazone derived from 5-Bromo-2-(pyridin-4-yl)-1H-indole-3-carbaldehyde. The study focused on evaluating its acute toxicity and antioxidant properties, revealing low toxicity and high superoxide anion scavenging effect (Mokhnache et al., 2019).

Heterocyclic Compound Synthesis

Attaby et al. (2007) researched the synthesis of various heterocyclic compounds using 5-Bromo-2-(pyridin-4-yl)-1H-indole-3-carbaldehyde. Their study involved reactions with different reagents to produce a range of compounds with potential antimicrobial properties and GST enzyme activity (Attaby et al., 2007).

Preparation of Diverse Organic Compounds

The chemical's reactivity has been harnessed in the preparation of diverse organic compounds. For instance, Ali et al. (2005) studied the formation of 5-Bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone, analyzing its molecular pairing and hydrogen bonding, which contributes to our understanding of its potential applications in synthesizing other complex molecules (Ali et al., 2005).

Catalysis and Synthesis of Derivatives

In addition, Singh et al. (2017) investigated the use of derivatives of 1H-indole-3-carbaldehyde (a related compound) in catalysis. They synthesized Schiff bases containing an indole core, which demonstrated efficiency in Suzuki–Miyaura coupling reactions (Singh et al., 2017).

Mechanism of Action

The mechanism of action for similar compounds often involves interactions with multiple receptors, contributing to their diverse biological activities .

Safety and Hazards

Safety and hazards associated with similar compounds would depend on the specific compound and its intended use. It’s important to refer to the safety data sheet of the specific compound for detailed information .

Future Directions

Future research on similar compounds often involves the development of novel heterocyclic compounds with potential biological activities. For example, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .

properties

IUPAC Name

5-bromo-2-pyridin-4-yl-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O/c15-10-1-2-13-11(7-10)12(8-18)14(17-13)9-3-5-16-6-4-9/h1-8,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWGRAFWAMCLKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=C(N2)C3=CC=NC=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(pyridin-4-yl)-1H-indole-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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